molecular formula C17H21N3OS B2674807 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097900-46-2

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No.: B2674807
CAS No.: 2097900-46-2
M. Wt: 315.44
InChI Key: YMXXAYHJYDMZGQ-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a urea backbone substituted with a 2-methylphenyl group and a thiophen-3-ylmethyl-pyrrolidinyl moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a thiophen-3-ylmethyl halide reacts with the pyrrolidine ring.

    Coupling with 2-Methylphenyl Isocyanate: The final step involves the reaction of the intermediate with 2-methylphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-3-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}urea: Similar structure with a thiophen-2-yl group instead of thiophen-3-yl.

    1-(2-Methylphenyl)-3-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}urea: Contains a furan ring instead of a thiophene ring.

    1-(2-Methylphenyl)-3-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is unique due to the specific positioning of the thiophen-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-13-4-2-3-5-16(13)19-17(21)18-15-6-8-20(11-15)10-14-7-9-22-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXXAYHJYDMZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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